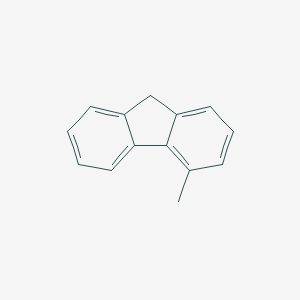

4-Methyl-9H-fluorene

Description

Contextualization within Fluorene (B118485) Chemistry and its Derivatives

To appreciate the significance of 4-Methyl-9H-fluorene, it is essential to first understand the foundational chemistry of fluorene and its derivatives.

The fluorene scaffold is a polycyclic aromatic hydrocarbon (PAH) with a distinctive tricyclic structure, where two benzene (B151609) rings are fused to a central five-membered ring. nih.gov This arrangement results in a rigid and planar biphenyl (B1667301) system with a methylene (B1212753) bridge at the 9-position. sioc-journal.cn This planarity facilitates π-π stacking interactions, a key feature in the design of organic electronic materials. chemicalbook.com

A defining characteristic of the fluorene scaffold is the reactivity of the C9 position. researchgate.net The protons on this methylene bridge are acidic, making the C9 position susceptible to deprotonation and subsequent functionalization. This allows for the introduction of one or two substituents, which can significantly alter the molecule's physical and chemical properties. researchgate.net This ease of functionalization at the C2, C7, and especially the C9 positions provides a versatile platform for creating a vast library of derivatives with tailored properties. researchgate.net

The unique structural and electronic properties of fluorene have led to the extensive use of its derivatives in various scientific and technological fields. sioc-journal.cn In materials science, fluorene-based compounds are prominent in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. ontosight.aientrepreneur-cn.com Their good photoelectric properties, such as high fluorescence quantum yields and charge transport capabilities, make them ideal candidates for these applications. entrepreneur-cn.com Scientists can tune the emission color of fluorene-based materials to produce blue, green, and red light for high-performance organic electroluminescent devices. entrepreneur-cn.com

In organic synthesis, fluorene derivatives serve as crucial intermediates for constructing more complex molecules, including pharmaceuticals, dyes, and pigments. chemicalbook.comontosight.ai Their rigid structure can be incorporated into larger systems to influence conformation and properties. The ability to introduce various functional groups allows for the fine-tuning of solubility, electronic properties, and biological activity. sioc-journal.cnresearchgate.net

Significance and Emerging Research Interest of this compound

Within the large family of fluorene derivatives, this compound has garnered specific attention due to the influence of the methyl group on its properties and potential applications.

This compound is a polycyclic aromatic hydrocarbon with the chemical formula C₁₄H₁₂. nist.gov It presents as a colorless or pale yellow crystalline solid. ontosight.ai The introduction of a methyl group at the 4-position of the fluorene backbone distinguishes it from the parent compound. This substitution can influence the molecule's electronic properties and steric interactions, which in turn affects its reactivity and suitability for specific applications.

One of the primary uses of this compound is as an intermediate in the synthesis of more complex chemical structures. ontosight.ai It serves as a building block for creating specialized molecules such as fluorophores and fluorescent probes. ontosight.ai The methyl group can direct further chemical modifications and influence the final properties of the target molecule. For example, research has explored the acetylation of 9H-fluorene, resulting in mixtures of 2-acetyl- and 4-acetyl-9H-fluorene, highlighting the influence of substitution patterns on reactivity. researchgate.net

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂ |

| Molecular Weight | 180.2451 g/mol nist.gov |

| Appearance | Colorless or pale yellow crystalline solid ontosight.ai |

| Melting Point | Approximately 87-90°C ontosight.ai |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, dichloromethane (B109758), and benzene ontosight.ai |

| CAS Registry Number | 1556-99-6 nist.gov |

The research interest in this compound extends across multiple scientific disciplines.

Chemistry: In synthetic organic chemistry, it is a valuable precursor for creating novel compounds. For instance, it has been used in the synthesis of a series of fluorene and triazole hybrids, which are thermally and morphologically stable. ijprs.com

Materials Science: While research on this compound itself in materials is specific, the broader class of fluorene derivatives is crucial. The properties of this compound can be leveraged to create new materials. For example, fluorene derivatives are used in the development of organic electronic materials, and the substitution pattern, such as the methyl group in the 4-position, can be used to fine-tune the electronic properties of these materials. solubilityofthings.comsmolecule.com

Biological Studies: this compound has been investigated in research studies for its potential biological activities, including its effects on cell growth and differentiation. ontosight.ai It's important to note that these are preclinical research investigations and not applications in humans. The study of fluorene derivatives, in general, has revealed a range of pharmacological effects, including antitumor, anti-inflammatory, and antibacterial properties, making them an important area of research in drug development. entrepreneur-cn.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12/c1-10-5-4-7-12-9-11-6-2-3-8-13(11)14(10)12/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFILOLCFWFBNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061776 | |

| Record name | 4-Methylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1556-99-6 | |

| Record name | 4-Methylfluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1556-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-9H-fluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001556996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-9H-fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-9H-FLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU32531B9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Methyl 9h Fluorene and Functionalized Analogues

Direct Synthesis Approaches to 4-Methyl-9H-fluorene Scaffolds

Direct synthesis methods provide fundamental pathways to the this compound core structure, which can then be further modified. These approaches often involve the transformation of readily available precursors.

Reductive Pathways for Derivatization (e.g., from 4-Methyl-9H-fluoren-9-one)

A common strategy for synthesizing this compound involves the reduction of 4-Methyl-9H-fluoren-9-one. This ketone precursor can be reduced to the corresponding methylene (B1212753) group at the C9 position. For instance, the reduction of 9-fluorenone (B1672902) derivatives can be achieved using reagents like sodium borohydride (B1222165) (NaBH4) in methanol, resulting in high yields of the corresponding 9H-fluorene. rsc.org This method is efficient for producing the basic fluorene (B118485) skeleton, which can then be subjected to further functionalization.

Another approach involves the reductive dehalogenation of halogenated fluorene derivatives. For example, fluorenyl alcohols can be synthesized through a reductive process initiated by tetrakis(dimethylamino)ethylene (B1198057) (TDAE). mdpi.com While not a direct synthesis of this compound itself, this highlights the utility of reductive methods in derivatizing the fluorene core.

Strategic Introduction of Functional Groups to 4-Methylfluorene

Once the this compound scaffold is obtained, the strategic introduction of functional groups is crucial for tuning its properties. Electrophilic aromatic substitution reactions, such as halogenation or nitration, can be performed on the fluorenyl ring under acidic conditions. The methyl group at the 4-position directs incoming electrophiles, influencing the regioselectivity of these substitutions.

Furthermore, the C9 position of this compound is particularly reactive and can be functionalized. For example, dehydrogenative coupling reactions can be employed to introduce various substituents at this position. rsc.org This allows for the synthesis of a diverse range of 9-substituted 4-methylfluorene derivatives.

Advanced Carbon-Carbon Bond Formation Strategies on Fluorene Scaffolds

Modern organic synthesis relies heavily on transition-metal catalysis to construct complex molecular architectures. These methods offer high efficiency and selectivity for creating carbon-carbon bonds on the fluorene framework.

Transition-Metal Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the fluorene scaffold. The Suzuki-Miyaura coupling , which pairs organoboron compounds with organic halides, is widely used for synthesizing aryl-substituted fluorenes. acs.orgscirp.org This reaction demonstrates high functional group tolerance and can be used to create sterically hindered 2,7-diaryl fluorenes. rsc.org Mechanistically, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. acs.orgmdpi.com The Suzuki coupling has also been adapted for polymerization to create polyfluorenes, which are important materials in organic electronics. rsc.orgtandfonline.com

The Sonogashira coupling provides a route to ethynylene-linked fluorene derivatives by coupling terminal alkynes with aryl halides. wikipedia.org This reaction, typically catalyzed by a palladium complex and a copper co-catalyst, is instrumental in synthesizing oligo(fluorene ethynylene)s, which have applications as blue light-emitting materials. researchgate.netresearchgate.net Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne dimers. wikipedia.orgnih.gov

Palladium-catalyzed 5-Exo-Dig cyclization of o-alkynyl biaryls offers a direct route to the fluorene core. nih.govresearchgate.net This intramolecular hydroarylation proceeds with high stereoselectivity to produce fluorene derivatives. nih.gov The reaction mechanism can be influenced by the reaction conditions, with neutral conditions favoring the 5-exo-dig pathway. nih.gov This method has been extended to cascade reactions, allowing for the efficient synthesis of fully-substituted fluorenes. nih.gov

| Palladium-Catalyzed Reaction | Reactants | Key Features | Applications |

| Suzuki-Miyaura Coupling | Organoboron compounds, Organic halides | High functional group tolerance, Forms C(sp²)-C(sp²) bonds | Synthesis of aryl-fluorenes, Polyfluorene synthesis |

| Sonogashira Coupling | Terminal alkynes, Aryl/vinyl halides | Forms C(sp)-C(sp²) bonds, Copper co-catalyst often used | Synthesis of ethynylene-linked fluorenes for optoelectronics |

| 5-Exo-Dig Cyclization | o-Alkynyl biaryls | Intramolecular annulation, High stereoselectivity | Direct synthesis of the fluorene scaffold |

Rhodium catalysis has emerged as a powerful tool for the synthesis of complex fluorene derivatives. A notable example is the rhodium-catalyzed "stitching" reaction , which allows for the convergent synthesis of fluorene skeletons from multiple components. researchgate.net This strategy can be combined with a subsequent remote nucleophilic substitution, enabling the introduction of a variety of nucleophiles into the fluorene product in a three-component fashion. acs.orgacs.orgnih.gov

Rhodium catalysts are also effective in mediating dehydrogenative cyclizations through double C-H bond cleavage to form the fluorene ring system. researchgate.netresearchgate.net For instance, 2,2-diarylalkanoic acids can undergo rhodium-catalyzed cyclization with subsequent decarboxylation to yield fluorene derivatives. researchgate.net Similarly, the direct cyclization of triarylmethanols can be achieved using iridium catalysts. researchgate.net These C-H activation strategies provide an atom-economical route to fluorenes.

Furthermore, rhodium-catalyzed intramolecular acylation of biarylcarboxylic acids has been developed as an efficient method for synthesizing fluorenones, which are common precursors to fluorenes. acs.org

Ferrocene-Catalyzed Radical Cascade Cyclizations

A notable advancement in the synthesis of functionalized fluorene derivatives involves a ferrocene-catalyzed radical cascade cyclization. researchgate.netnih.gov This methodology utilizes aryl 1,6-diynes and cycloketone oxime esters to produce cyanoalkylsulfonyl fluorenes. researchgate.netresearchgate.net The reaction proceeds with high chemo- and regioselectivity and does not necessitate the use of external oxidants or reductants. researchgate.netnih.gov An interesting aspect of this method is the formation of a dicyanoalkylsulfonylated derivative when electronically deficient aryl 1,6-diynes are used. nih.govresearchgate.net The compatibility of this transformation with substrates derived from bioactive molecules underscores its synthetic utility. researchgate.net

Key Features of Ferrocene-Catalyzed Radical Cascade Cyclization:

| Feature | Description | Reference(s) |

| Catalyst | Ferrocene | researchgate.netresearchgate.net |

| Reactants | Aryl 1,6-diynes, Cycloketone oxime esters, DABCO·(SO₂)₂ (DABSO) | researchgate.netnih.gov |

| Product | Cyanoalkylsulfonyl fluorenes | researchgate.netresearchgate.net |

| Selectivity | High chemo- and regioselectivity | researchgate.netnih.gov |

| Conditions | Redox-neutral | researchgate.net |

Metal-Free Synthetic Transformations

Metal-free synthetic routes offer sustainable and environmentally friendly alternatives for the synthesis of fluorene derivatives. researchgate.net One such approach involves the oxidative cyanomethylenation of fluorenes with alkyl nitriles using t-BuOOt-Bu as the oxidant. nsf.gov This method allows for the introduction of a quaternary carbon center at the C9 position, leading to highly functionalized fluorene derivatives. nsf.gov The reaction is operationally simple and demonstrates good functional group compatibility. nsf.gov

Another metal-free strategy is the synthesis of 9-arylfluorenes through the reductive coupling of arylboronic acids and N-tosylhydrazones. nsf.gov Additionally, direct dehydrogenative aryl-aryl coupling via C-H bond activation represents another avenue for fluorene synthesis without transition metals. nsf.gov The use of boron trifluoride etherate (BF₃·OEt₂) as a catalyst in the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various aminobenzamides also provides a metal-free route to highly functionalized fluorene derivatives. rsc.orgthieme-connect.de

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including fluorene derivatives. These methods often provide high levels of stereocontrol under mild reaction conditions.

N-Heterocyclic Carbene (NHC)-Catalyzed Enantioselective Cycloadditions

N-Heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts in the enantioselective synthesis of fluorene-containing scaffolds. researchgate.netresearchgate.net One prominent example is the NHC-catalyzed enantioselective (4+2) cycloaddition of fluorene aldehydes with activated ketones. researchgate.netresearchgate.net This reaction proceeds via the generation of a homoenolate equivalent from the aldehyde, which then reacts with the ketone to form a tetracyclic δ-lactone with high enantioselectivity. researchgate.net

NHCs can also catalyze formal [2+2] cycloadditions between α-aroyloxyaldehydes and trifluoroacetophenones, leading to β-trifluoromethyl-β-hydroxyamides after ring opening. beilstein-journals.org These reactions exhibit good diastereocontrol and excellent enantioselectivity. beilstein-journals.org Furthermore, NHC-catalyzed hetero-[10+2] annulation between indole-2-carbaldehydes and trifluoromethyl ketone derivatives has been developed for the construction of enantioenriched polycycles. nih.gov

Asymmetric Cycloaddition Strategies

Beyond NHC catalysis, other organocatalytic asymmetric cycloaddition strategies have been developed for the synthesis of chiral fluorene derivatives. A notable example is the first organocatalytic asymmetric [4+4] cycloaddition of 9H-fluorene-1-carbaldehydes with electron-deficient dienes. acs.orgnih.gov This reaction, based on aminocatalysis, generates a polarized butadiene component, leading to chiral cyclooctadiene derivatives with excellent control over peri-, diastereo-, and enantioselectivity. acs.orgnih.gov

DFT computational studies have provided insight into the reaction mechanism, suggesting an initial reversible [4+2] cycloaddition that forms an off-cycle catalyst resting state. nih.gov This is followed by a retro-[4+2] cycloaddition and the key [4+4] cycloaddition to yield the final product. nih.gov

Stereoselective Synthesis of this compound Derivatives

Achieving high levels of enantioselective and diastereoselective control is a significant challenge in the synthesis of chiral molecules. The development of stereoselective methods for this compound derivatives is crucial for accessing specific stereoisomers with potentially distinct biological or material properties.

Addressing Challenges in Enantioselective and Diastereoselective Control

The construction of chiral molecules often faces hurdles related to achieving high stereoselectivity. acs.orgchemrxiv.org In the context of fluorene chemistry, the lack of synthetic methods for the rational design and stereoselective synthesis of certain chiral scaffolds has been a long-standing challenge. acs.orgnih.gov

Organocatalytic approaches have proven effective in addressing these challenges. For instance, in the aminocatalytic [4+4] cycloaddition of 9H-fluorene-1-carbaldehydes, the use of a cyclic extended π-system with restricted conformational freedom allows for a highly stereocontrolled cycloaddition. acs.orgnih.gov This strategy leads to excellent control of peri-, diastereo-, and enantioselectivities. acs.orgnih.gov

Similarly, in NHC-catalyzed reactions, the choice of the NHC catalyst and the reaction conditions are critical for achieving high enantioselectivity. researchgate.net The reaction pathway in these transformations often accounts for the observed peri-, diastereo-, and enantioselectivity. researchgate.net The development of these stereoselective methods opens up possibilities for synthesizing a wide range of chiral fluorene derivatives with well-defined three-dimensional structures.

Regioselective Functionalization of the Fluorene Backbone

Achieving regioselectivity is paramount in synthesizing fluorene derivatives, as the position of functional groups dictates the electronic and physical properties of the final molecule.

The introduction of substituents at the 4-position of the fluorene ring is a key strategy for modulating its properties. Direct electrophilic substitution on the fluorene core typically occurs at the 2- and 7-positions, making substitution at the 4-position more challenging.

One effective method utilizes bulky positional protective groups to direct functionalization. oup.comoup.com For instance, 2,7-di-t-butylfluorene can be synthesized and then subjected to electrophilic substitution. oup.com The steric hindrance from the t-butyl groups directs incoming electrophiles to the 4-position. Subsequent removal of the t-butyl groups via a process like AlCl3-catalyzed trans-t-butylation in benzene (B151609) yields the desired 4-substituted fluorene. oup.comoup.com This strategy has been successfully employed to prepare 4-methylfluorene. oup.com The process begins with the reduction of 4-formyl-2,7-di-t-butylfluorene with LiAlH4 to produce 4-methyl-2,7-di-t-butylfluorene, which then undergoes trans-t-butylation to yield 4-methylfluorene. oup.com

Another powerful approach involves palladium-catalyzed dual C-C bond formation, starting from substituted 2-iodobiphenyls. labxing.com This method can synthesize a variety of fluorene derivatives under relatively mild conditions. By starting with a 2-iodobiphenyl (B1664525) bearing a methyl group at the 4'-position, the reaction with dichloromethane (B109758) (CH2Cl2) or dibromomethane (B42720) (CH2Br2) in the presence of a palladium catalyst can efficiently construct the five-membered ring to yield this compound. labxing.com This reaction proceeds through a tandem sequence involving C-H activation. labxing.com

The methylene bridge at the 9-position of the fluorene molecule is a highly reactive site, offering numerous possibilities for functionalization. mdpi.comresearchgate.net The protons at this position are acidic, facilitating deprotonation by a base to form a fluorenyl anion. This anion is a potent nucleophile that can react with various electrophiles, allowing for the introduction of alkyl, aryl, and other functional groups. researchgate.net This process, known as C-H functionalization, is a cornerstone of fluorene chemistry. researchgate.net

Key transformations at the 9-position include:

Alkylation and Arylation: Mono- and di-alkylation or arylation can be readily achieved by treating the fluorenyl anion with alkyl or aryl halides. This is crucial for tuning solubility and preventing aggregation in polymeric materials. researchgate.net

Oxidation: The methylene bridge can be oxidized to a carbonyl group, converting fluorene into 9-fluorenone. nih.govasm.org This transformation is significant as 9-fluorenone is a key intermediate for synthesizing other derivatives and serves as an electron-accepting unit in materials science. nih.gov

Knoevenagel Condensation: 9-Fluorenone can undergo a Knoevenagel condensation reaction, which involves reacting the ketone with an active methylene compound. mdpi.com More directly, fluorene itself can be modified to form dibenzofulvene derivatives through reactions that create a double bond at the 9-position, significantly altering the electronic structure of the molecule. mdpi.com

Formation of 9-Methylene-9H-fluorene: This derivative can be synthesized from 9-fluorenone via a Wittig reaction using methyltriphenylphosphonium (B96628) bromide or from 9-fluorenemethanol (B185326) through dehydration. chemicalbook.com

These transformations at the C9 position are fundamental for creating a vast library of fluorene-based molecules with tailored properties for various applications. researchgate.net

Polymerization Techniques for this compound-Based Materials

This compound units can be incorporated into polymers to create materials with specific optical and electronic properties, primarily for use in organic light-emitting diodes (OLEDs) and photovoltaics.

Suzuki-Miyaura polycondensation is a versatile and widely used method for synthesizing conjugated polymers, including polyfluorenes (PFs). researchgate.net The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. researchgate.net

For fluorene-based polymers, this typically involves either:

The polymerization of an A-A type monomer (e.g., a 2,7-dibromofluorene (B93635) derivative) with a B-B type comonomer (e.g., a phenylene-bis(boronic acid)).

The self-condensation of an A-B type monomer, where a single fluorene unit contains both a halide and a boronic acid/ester group (e.g., 2-bromo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene). researchgate.net

A key advancement in this area is the Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP). rsc.orgrsc.org This chain-growth mechanism allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. rsc.orgnii.ac.jp The process is initiated by an aryl-palladium complex, and the catalyst remains associated with the growing polymer chain end. researchgate.net A monomer based on this compound, appropriately functionalized at the 2- and 7-positions with halide and/or boronic ester groups, could be readily incorporated into conjugated copolymers using these Suzuki-Miyaura strategies.

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Monomer Type | Typically AB-type monomers, e.g., potassium 2-(7-bromo-9,9-dihexyl-9H-fluorene-2-yl)triolborate. | Enables chain-growth polymerization for controlled synthesis. | rsc.org |

| Catalyst/Initiator | Palladium complexes, such as Pd(IPr)(OAc)2 or systems like Pd2(dba)3/t-Bu3P with an iodobenzene (B50100) initiator. | The choice of ligand (e.g., bulky phosphines, NHCs) influences reaction rate and control. | rsc.orgrsc.org |

| Reaction Conditions | Often performed at low temperatures (e.g., -10 °C to room temperature) in mixed solvent systems (e.g., THF/H2O). | Mild conditions help maintain the "living" nature of the polymerization. | rsc.org |

| Control Mechanism | Chain-growth mechanism where the catalyst "walks" along the polymer chain. Molecular weight is proportional to the monomer-to-initiator ratio. | Allows for precise control over polymer length, end-groups, and block copolymer synthesis. | rsc.orgnii.ac.jp |

Beyond Suzuki coupling, other advanced polymerization methods are employed to create fluorene-based materials with unique architectures and properties.

Gilch Polymerization: This method is a primary route for synthesizing poly(p-phenylenevinylene) (PPV) and its derivatives, including poly(fluorenevinylene)s (PFVs). acs.orgdavidlu.net The polymerization proceeds via a base-induced elimination reaction of a bis(halomethyl)aromatic monomer, such as 2,7-bis(chloromethyl)-9,9-dioctylfluorene. researchgate.netthaiscience.info The reaction is believed to involve a reactive quinodimethane intermediate. davidlu.net Gilch polymerization is valued for its ability to produce high molecular weight polymers that are soluble in common organic solvents. acs.orgresearchgate.net However, a potential drawback is the formation of structural defects, such as tolane-bisbenzyl moieties, which can disrupt conjugation in the polymer backbone. acs.orguh.edu

Polycyclotrimerization: This technique is used to synthesize highly branched, three-dimensional polymers known as hyperbranched polymers. nycu.edu.twacs.org The reaction involves the [2+2+2] cyclotrimerization of monomers containing multiple alkyne (triple bond) functionalities. nycu.edu.tw For example, a fluorene monomer functionalized with two diacetylene groups at the 2- and 7-positions can undergo polycyclotrimerization, often catalyzed by transition metal complexes based on tantalum or cobalt, to form a hyperbranched polyarylene. nycu.edu.twacs.org These hyperbranched structures offer distinct advantages, including high solubility and unique processing characteristics, compared to their linear counterparts. nycu.edu.tw

Advanced Spectroscopic and Structural Elucidation of 4 Methyl 9h Fluorene Derivatives

Optical Spectroscopy for Electronic Structure Analysis

Optical spectroscopy serves as a powerful tool to probe the electronic transitions and excited-state dynamics of 4-Methyl-9H-fluorene derivatives.

Linear Absorption and Steady-State Emission Characteristics

The linear absorption spectra of this compound and its derivatives typically exhibit well-defined bands in the ultraviolet (UV) region, corresponding to π-π* electronic transitions within the fluorene (B118485) core. For instance, studies on various fluorene derivatives show strong absorption maxima. chem-soc.siacs.org The position and intensity of these absorption bands are influenced by the nature and position of substituents on the fluorene framework.

Steady-state fluorescence spectroscopy reveals the emission properties of these molecules upon excitation. Fluorene derivatives are known for their high fluorescence quantum yields. nih.govrsc.org The emission spectra are often a mirror image of the absorption spectra, with the energy difference between the lowest energy absorption maximum and the highest energy emission maximum known as the Stokes shift. The magnitude of the Stokes shift can provide insights into the geometric relaxation of the molecule in the excited state. For example, some fluorene derivatives exhibit large Stokes shifts, which can be advantageous in applications like fluorescence imaging. nih.gov

The introduction of different functional groups, such as diphenylamino or benzothiazolyl moieties, can significantly alter the absorption and emission characteristics. nih.govresearchgate.net These modifications can extend the π-conjugation of the molecule, leading to red-shifted absorption and emission spectra. nih.gov

Two-Photon Absorption Properties and Energetics of Excited States

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, reaching an excited state that is often inaccessible via one-photon absorption. Fluorene derivatives, including those based on the this compound scaffold, have been a focus of research for their TPA properties. nih.govrsc.orgresearchgate.networldscientific.com

The TPA cross-section (σTPA) is a measure of the TPA efficiency of a molecule. For some fluorene derivatives, σTPA values can be quite large, reaching several hundred or even thousands of Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). nih.govrsc.orgresearchgate.net The TPA spectra often reveal excited states that are "dark" or forbidden in one-photon absorption. For example, a symmetrical fluorene derivative might exhibit a strong TPA band corresponding to the S₀ → S₂ transition, while the one-photon absorption spectrum is dominated by the S₀ → S₁ transition. nih.gov

The energetics of the excited states can be mapped out by combining one-photon and two-photon absorption data. The introduction of electron-donating and electron-accepting groups, creating a "push-pull" system, or extending the π-conjugated system can significantly enhance the TPA cross-section. nih.govworldscientific.com Theoretical calculations, often employing methods like density functional theory (DFT), are used to understand the electronic transitions involved and to predict TPA properties. researchgate.networldscientific.com

Interactive Table: TPA Properties of Selected Fluorene Derivatives

| Compound/Derivative Family | Maximum TPA Cross-Section (σTPA) in GM | Wavelength (nm) | Reference |

| Pentacoordinated diorganotin complexes with fluorene | 450–500 | ~750 | researchgate.net |

| Thiophene (B33073) and alkynyl functionalized fluorenes | 220-1060 | 730-860 | nih.gov |

| 2,7-bis(4-(phenylthio)styryl)-9,9-didecyl-9H-fluorene | ~1300–1900 | ~660 | rsc.org |

Solvatochromic Effects and Excitation Anisotropy Studies for Electronic Transition Assignments

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a powerful tool to study the electronic structure of molecules. uva.nl In this compound derivatives, the extent of solvatochromism in the absorption and emission spectra provides information about the change in the dipole moment upon electronic excitation.

Unsymmetrical fluorene derivatives often exhibit strong solvatochromic effects in their fluorescence spectra, while the absorption spectra remain relatively independent of the solvent. nih.govacs.org This indicates a significant increase in the dipole moment upon excitation, a characteristic feature of intramolecular charge transfer (ICT). acs.org Symmetrical fluorene derivatives can also display solvatochromism, which can be explained by symmetry breaking in the excited state. rsc.orgacs.org

Fluorescence excitation anisotropy measurements provide valuable information about the relative orientation of the absorption and emission transition dipole moments. nih.govacs.org By measuring the polarization of the emitted light as a function of the excitation wavelength, one can determine the angle between different electronic transition moments. researchgate.netacs.org In viscous solvents, where molecular rotation is hindered, the fundamental anisotropy (r₀) can be determined, which is directly related to this angle. nih.govacs.org These studies have been crucial in assigning the nature of higher excited singlet states and understanding the electronic structure of fluorene derivatives. acs.orgresearchgate.net For instance, a high anisotropy value (close to 0.4) indicates that the absorption and emission transition dipoles are parallel. acs.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound derivatives in solution. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a this compound derivative, the protons of the methyl group typically appear as a singlet in a specific region of the spectrum. rsc.org The aromatic protons of the fluorene core give rise to a complex pattern of signals in the downfield region, and their chemical shifts and coupling constants are sensitive to the substitution pattern. nih.govrsc.org The protons of the methylene (B1212753) group at the 9-position of the fluorene ring also show a characteristic signal. rsc.org

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shift of each carbon atom is dependent on its hybridization and electronic environment. For example, the carbon atom of the methyl group will have a distinct chemical shift compared to the sp²-hybridized aromatic carbons. nih.govrsc.org

For more complex structures, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. These techniques are crucial for assigning all the signals in the ¹H and ¹³C NMR spectra and confirming the regiochemistry of substitution on the fluorene ring. researchgate.net High-resolution mass spectrometry (HRMS) is often used in conjunction with NMR to confirm the molecular formula. nih.govrsc.org

Crystallographic Analysis and Supramolecular Architecture Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state.

Single Crystal X-ray Diffraction (XRD) for Molecular Conformation and Packing

Single crystal X-ray diffraction (XRD) is the gold standard for determining the molecular structure, including bond lengths, bond angles, and torsional angles. researchgate.netmdpi.comnih.gov For this compound derivatives, XRD studies provide insights into the planarity of the fluorene system and the orientation of the substituent groups. researchgate.netresearchgate.net The fluorene unit itself is generally planar, but substituents at the C9 position can cause some distortion. researchgate.netmdpi.com

XRD analysis also reveals the supramolecular architecture, which is how the molecules are arranged in the crystal lattice. This packing is governed by non-covalent interactions such as hydrogen bonds, C-H···π interactions, and π-π stacking. researchgate.netnih.gov These interactions play a crucial role in determining the bulk properties of the material. For example, the crystal packing of some fluorene derivatives can lead to the formation of helical supramolecular strands or layered structures. researchgate.netmdpi.comresearchgate.net The analysis of intermolecular contacts and the use of tools like Hirshfeld surface analysis can provide a detailed understanding of the forces driving the crystal packing. researchgate.netmdpi.com

Interactive Table: Crystallographic Data for Selected Fluorene Derivatives

| Compound | Space Group | Key Supramolecular Interactions | Reference |

| 9,9-dimethyl-9H-fluorene | Iba2 | C-H···π contacts | researchgate.net |

| 9,9-bis(pyridin-2-ylmethyl)-9H-fluorene | P2₁/n | C-H···N bonds, C-H···π interactions | mdpi.com |

| 9,9-Dimethylfluorene-based chromophore (SS3) | P1̅ | C-H···π interactions, Br···H hydrogen bonding | nih.gov |

| 9,9-Dimethylfluorene-based chromophore (SS4) | P1̅ | N-O···H-C hydrogen bonding | nih.gov |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions)

The supramolecular architecture of this compound derivatives is significantly influenced by a variety of non-covalent interactions, including hydrogen bonding and C-H···π interactions. These forces dictate the molecular packing in the solid state, which in turn affects the material's properties.

In derivatives of 9H-fluorene, the introduction of different functional groups leads to diverse intermolecular interactions. For instance, N-(9H-Fluoren-9-ylidene)-4-methylaniline forms a one-dimensional structure primarily through π-π stacking interactions between the benzene (B151609) rings of adjacent fluorene units, with a centroid-centroid distance of 3.8081 Å. nih.goviucr.org In contrast, derivatives containing indole (B1671886) moieties are stabilized by a combination of hydrogen bonding and C-H···π interactions. The presence of substituents like methyl or methoxy (B1213986) groups can increase steric bulk, which alters the planarity of the molecule and its packing arrangement.

Studies on 9,9-disubstituted fluorene derivatives have provided detailed insights into these interactions. For example, in certain chromophores based on 9,9-dimethyl-9H-fluoren-2-amine, strong intermolecular C-H···π interactions with distances of 3.144 Å are observed between the phenyl ring of a stilbene (B7821643) unit and the C-H bonds of the fluorene units. nih.gov Additionally, hydrogen bonding, such as between a nitro group and a fluorene C-H group (3.140 Å), contributes to the formation of a supramolecular architecture. nih.gov Hirshfeld surface analysis is a powerful tool to quantify the contributions of different intermolecular contacts. In 9,9-bis(hydroxymethyl)-9H-fluorene, H···C/C···H contacts account for a significant portion of the molecular surface, appearing as wings in the 2D fingerprint plots at a combined distance (de + di) of approximately 3.0 Å. mdpi.com

The introduction of alkyl groups into bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophenes has been shown to weaken intermolecular interactions, which in turn affects the material's melting point and solubility. rsc.orgrsc.org In some of these alkylated derivatives, C–H⋯π interactions are the dominant forces in the crystal packing. rsc.org For instance, in one crystal form, molecules form stacks through C–H⋯π interactions between phenyl and fluorene groups. rsc.org The interplay of these non-covalent forces is crucial for the rational design of fluorene-based materials with desired properties.

Thermal Analysis for Material Stability Assessment (e.g., Thermogravimetric Analysis)

Thermogravimetric analysis (TGA) is a critical technique for evaluating the thermal stability of this compound derivatives, which is a key parameter for their application in electronic devices. Generally, fluorene-based materials exhibit good thermal stability.

For instance, chromophores derived from 9,9-dimethyl-9H-fluoren-2-amine show excellent heat stability, with decomposition onset temperatures exceeding 325°C. nih.gov This high thermal stability is attributed to their dense molecular packing and the stabilizing effect of intermolecular forces in the solid state. nih.gov Similarly, polymers derived from 3,6-fluorene and tetraphenylsilane (B94826) derivatives demonstrate outstanding thermal stability, with 5% weight loss temperatures (Td5) recorded at 433°C and 456°C for different polymers. nycu.edu.tw

The thermal properties of oligofluorene-thiophene derivatives have also been investigated. pkusz.edu.cn TGA results for these materials show high decomposition temperatures. pkusz.edu.cn Differential scanning calorimetry (DSC) further reveals that the phase transition temperatures increase with the number of thiophene rings in the oligomer chain. pkusz.edu.cn For example, the first major phase transition temperature increases from 332°C to 395°C as the number of thiophene units increases. pkusz.edu.cn

Surface and Film Characterization

The performance of this compound derivatives in device applications is highly dependent on the morphology and optical properties of their thin films. A suite of characterization techniques is employed to probe these critical features.

Atomic Force Microscopy (AFM) is an indispensable tool for visualizing the surface topography of thin films at the nanoscale. It provides direct imaging of surface features, roughness, and the formation of crystalline or amorphous domains.

AFM has been used to study thin films of various organic semiconductors, including fluorene derivatives, revealing details about their morphology. researchgate.netresearchgate.net For instance, AFM can be used to image a thin organic film deposited over a nanogap device, showing how the film suspends over the gap. researchgate.net Line profiles derived from AFM images can provide precise measurements of film thickness. researchgate.net

In the context of hybrid films, such as those incorporating conductive polymers and nanoparticles, AFM-based techniques like Scanning Kelvin Probe Microscopy (SKPM) and Electrostatic Force Microscopy (EFM) can be used to observe charge distribution and transfer at interfaces. mdpi.com The morphology of fullerene films, which are often used in conjunction with fluorene derivatives in organic solar cells, has also been extensively studied by AFM, revealing the formation of specific crystalline facets. nih.gov The surface roughness of composite membranes containing functionalized carbon nanotubes has also been characterized using AFM. researchgate.net

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and optical constants (refractive index, n, and extinction coefficient, k) of thin films. horiba.comresearchgate.netbruker.com It measures the change in polarization of light upon reflection from a sample surface. horiba.com

This technique is particularly powerful for characterizing single or multi-layered transparent thin films, with sensitivity down to the angstrom scale. bruker.comsvc.org By fitting the experimental data (Ψ and Δ parameters) to a model, one can extract the optical properties of the film. horiba.com For structurally colored polymer opals, spectroscopic ellipsometry has been used to correlate the ellipsometric parameters with the degree of shear-induced crystallinity. mdpi.com The method can also be used for in-situ monitoring of film growth during deposition processes. svc.org For this compound based materials, spectroscopic ellipsometry would be crucial for optimizing the optical design of devices by providing accurate values for their optical constants across a range of wavelengths.

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of molecules, offering a "fingerprint" for chemical identification and structural analysis. ekt.gr For fluorene and its derivatives, the Raman spectrum is typically divided into two regions: the low-frequency region (<200 cm⁻¹) corresponding to intermolecular (lattice) vibrations and skeletal deformations, and the high-frequency region where intramolecular modes are observed. ekt.gr

The Raman spectra of fluorene derivatives show characteristic bands. For example, two strong bands around 1600 cm⁻¹ are signatures of the fluorene group, assigned to a mix of C-C stretching in the six-membered ring and deformation of the five-membered ring, as well as aromatic C=C stretching. researchgate.net The introduction of substituents, such as a methyl group, will lead to additional vibrational modes and shifts in the existing bands, which can be correlated with theoretical calculations. researchgate.netnih.gov

Pressure-dependent Raman spectroscopy studies on fluorene have shown that pressure induces a reversible rearrangement of the molecular stacking, which is reflected in the changes in the intermolecular peak frequencies. ekt.gr This highlights the sensitivity of Raman spectroscopy to the intermolecular environment. For this compound derivatives, Raman spectroscopy can be used to confirm their chemical structure, assess crystallinity, and study intermolecular interactions in thin films.

Computational and Theoretical Investigations of 4 Methyl 9h Fluorene and Its Analogs

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By approximating the exchange-correlation energy, DFT methods can accurately predict molecular geometries, energies, and other electronic properties. Functionals like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets such as 6-31G(d) or 6-31+G(d) are commonly employed for calculations on fluorene (B118485) and its derivatives. researchgate.net

The electronic properties of fluorene derivatives are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. researchgate.netnih.gov

For the parent 9H-fluorene molecule, the π-system of the fused rings constitutes the primary character of the frontier orbitals. The introduction of a methyl group, as in 4-Methyl-9H-fluorene, is expected to act as a weak electron-donating group due to hyperconjugation. This should slightly raise the energy of the HOMO and have a lesser effect on the LUMO, likely resulting in a marginally smaller HOMO-LUMO gap compared to the unsubstituted fluorene.

Computational studies on analogous methyl-substituted fluorenes provide insight into these effects. For instance, DFT calculations on other fluorene derivatives show that substituent identity and position significantly influence the HOMO and LUMO energy levels. researchgate.netresearchgate.net While direct data for the 4-methyl isomer is scarce, we can infer its properties from related compounds.

Table 1: Comparison of Calculated Frontier Orbital Energies (eV) for Fluorene and an Analog

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Computational Method |

|---|---|---|---|---|

| Fluorene | -5.92 | -1.19 | 4.73 | B3LYP/6-31G* |

DFT calculations are instrumental in predicting the optical and electrochemical properties of molecules. The HOMO-LUMO energy gap provides a first approximation of the lowest electronic excitation energy, which is related to the absorption of light in the UV-visible spectrum. nih.gov By calculating the ionization potential and electron affinity, DFT can also predict the oxidation and reduction potentials, which are key electrochemical parameters.

For fluorene derivatives, modifications to the molecular structure, such as the addition of a methyl group, alter the electronic distribution and, consequently, these properties. The electron-donating nature of the methyl group in this compound would be expected to lower its ionization potential compared to unsubstituted fluorene. Computational studies on other substituted fluorenes have successfully correlated DFT-calculated energies with experimentally observed electrochemical behavior, validating the predictive power of this approach. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and widely-used method for studying electronic excited states. nih.govrsc.org It allows for the calculation of vertical excitation energies, which correspond to the absorption of photons, and oscillator strengths, which relate to the intensity of the absorption bands. This makes TD-DFT an invaluable tool for simulating and interpreting UV-visible absorption and emission spectra. nih.gov

TD-DFT calculations can simulate the UV-visible absorption spectrum of a molecule by identifying the energies and intensities of electronic transitions from the ground state (S₀) to various excited states (S₁, S₂, etc.). For fluorene and its derivatives, the main absorption bands are typically due to π-π* transitions within the aromatic system. nih.gov

For example, TD-DFT calculations performed on fluorene-based azo compounds showed that the incorporation of the fluorene ring leads to a significant red shift (shift to a longer wavelength) in the maximum absorption wavelength (λmax) compared to the parent diazene (B1210634) molecule, a result of extended π-conjugation. nih.gov The position of the methyl group in this compound would subtly modulate the transition energies. The methyl group's electron-donating effect could lead to a small bathochromic (red) shift in the absorption bands compared to fluorene.

Similarly, TD-DFT can be used to study emission properties (fluorescence) by calculating the transition from the optimized geometry of the first excited state (S₁) back to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift.

Table 2: Simulated Absorption Data for Fluorene and a Derivative

| Compound | λmax (nm) | Transition | Computational Method |

|---|---|---|---|

| trans-bis(9H-fluoren-2-yl)diazene | 423.53 | π-π* | TD-DFT/B3LYP/6-31+G(d,p) |

*Note: This data illustrates the application of TD-DFT to complex fluorene derivatives. nih.gov The specific λmax for this compound would require a dedicated calculation.

Molecular Dynamics Simulations for System Behavior and Interactions

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, intermolecular interactions, and solvent effects.

For a molecule like this compound, MD simulations could be employed to study its behavior in different environments, such as in solution or in an aggregated state. For instance, simulations could reveal how the molecule interacts with solvent molecules, how it packs in a solid state, or the dynamics of its association with other molecules. While MD is more commonly applied to larger systems like polymers or biomolecules, it can provide crucial insights into the nanoscale behavior of smaller organic molecules. rsc.org Studies on fluorene-containing thiazole (B1198619) derivatives have used MD to understand the stability of ligand-protein complexes, demonstrating the method's utility in complex biological systems. rsc.org In the context of materials science, MD could model the interface between a layer of this compound and a substrate, which is relevant for organic electronics applications.

Quantum Chemical Analysis of Reaction Mechanisms and Reactivity

Quantum chemical methods, particularly DFT, are essential for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, these methods can identify transition states, calculate activation energies (reaction barriers), and determine reaction enthalpies. This provides a detailed, step-by-step understanding of how a reaction proceeds.

A relevant example is the computational study of the formation of dibenzofuran (B1670420) from various precursors, including 9-methylfluorene. mdpi.com In that study, DFT calculations were used to investigate the reaction pathways involving radical species like ∙OH. The calculations showed that the reaction initiated by the addition of the hydroxyl radical to the fluorene core was a key step. The study determined the activation enthalpies and Gibbs free energies for each elementary reaction, revealing the most favorable pathways. For instance, the breakage of the C₈ₐ–C₉ bond in an intermediate was identified as a crucial step, and its activation energy was quantified. mdpi.com

Such an approach could be applied to this compound to predict its reactivity in various chemical transformations. For example, one could computationally investigate its susceptibility to electrophilic aromatic substitution, predicting the most likely sites of reaction and the associated energy barriers. This predictive capability is a major strength of quantum chemical analysis in modern chemistry.

Elucidation of Reaction Pathways and Transition States

Computational methods, particularly Density Functional Theory (DFT), are crucial for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of intermediates, transition states, and the calculation of activation energies, providing a detailed understanding of reaction mechanisms.

For instance, the gas-phase synthesis of 9H-fluorene, the parent compound of this compound, has been investigated through the radical-radical reaction of benzyl (B1604629) (C7H7•) and phenyl (C6H5•) radicals. researchgate.net Theoretical calculations were essential to support an unconventional reaction mechanism. researchgate.netuhmreactiondynamics.org These studies revealed that the reaction does not proceed simply by recombination at the radical centers. Instead, it can involve the addition of the phenyl radical to the ortho position of the benzyl radical, leading to intermediates like diphenylmethane (B89790) and 1-(6-methylenecyclohexa-2,4-dienyl)benzene. researchgate.netuhmreactiondynamics.org Subsequent hydrogen abstraction and ring-closure steps, with their corresponding transition states and energy barriers, were calculated to explain the formation of the 9H-fluorene structure. uhmreactiondynamics.org Such detailed mechanistic insights are vital for understanding the formation of polycyclic aromatic hydrocarbons in high-temperature environments like combustion systems. researchgate.net

In another example, computational studies were combined with experimental work to understand the photochemical aminocarbonylation of alkyl iodides. diva-portal.org This reaction utilized 9-methyl-9H-fluorene-9-carbonyl chloride as a carbon monoxide (CO) surrogate. diva-portal.org DFT calculations were employed to investigate different potential reaction pathways and to assess why the reaction requires light. diva-portal.org The calculations showed that the oxidative addition of the alkyl iodide to the palladium catalyst is unlikely in the ground state due to a high activation energy. diva-portal.org Instead, a pathway involving a triplet excited state was proposed as the light-dependent step, demonstrating the power of computational chemistry to explain experimentally observed phenomena that are otherwise difficult to probe. diva-portal.org

Mechanistic studies on the reactions of 9H-fluorene-9-thione, an analog, also benefit from computational analysis. The dimerization of thiocarbonyl ylides derived from it and their [2+3]-cycloadditions are rationalized by the formation of intermediate biradicals. uzh.ch Computational studies support the stepwise mechanism involving these biradical intermediates, explaining the observed regioselectivity of the products formed. uzh.ch

Simulation of Charge-Transfer Complexes

The study of charge-transfer (CT) complexes is fundamental to the development of organic electronic materials. In these complexes, an electron-donating molecule interacts with an electron-accepting molecule. Computational simulations are used to predict the geometry, electronic structure, and optical properties of these complexes.

Quantum-chemical simulations, often using DFT, have been extensively applied to study CT complexes involving fluorene derivatives. For example, the interactions between 9H-fluoren-9-one derivatives, which act as electron acceptors, and various donor molecules like 9-methyl-9H-carbazole have been modeled. royalsocietypublishing.org These simulations can determine the optimized geometries of the complexes, the amount of charge transferred from the donor to the acceptor in both the ground and excited states, and the energies of the frontier molecular orbitals (HOMO and LUMO). royalsocietypublishing.orgresearchgate.net

Research on CT complexes formed between tetrathiafulvalene (B1198394) (TTF) as a donor and trinitro-9H-fluoren-9-one derivatives as acceptors highlights the role of specific interactions. mdpi.com Computational analysis, combined with experimental data from Raman and IR spectroscopy, helps to quantify the degree of charge transfer. mdpi.com For example, simulations can explain how intermolecular forces, such as hydrogen bonding, can influence the crystal packing and, consequently, the efficiency of charge transfer between the donor and acceptor stacks. mdpi.com In one case, the presence of a carboxylic acid group led to hydrogen-bonded dimers, which altered the stacking and resulted in a lower degree of charge transfer compared to its methyl ester analog where such hydrogen bonding was absent. mdpi.com

The table below summarizes key computed parameters for simulated charge-transfer complexes involving fluorene analogs.

| Donor | Acceptor | Method | Key Finding | Reference |

| 9-Methyl-9H-carbazole | 9H-Fluoren-9-one derivatives | DFT | Simulation of geometry and charge transfer properties. | royalsocietypublishing.org |

| Anthracene | 2,4,7-Trinitro-9H-fluoren-9-one | DFT | Prediction of complex structure and charge transfer bands. | royalsocietypublishing.org |

| Tetrathiafulvalene (TTF) | 4,5,7-trinitro-9H-fluoren-9-one-2-carboxylic acid | DFT | Hydrogen bonding influences crystal structure and reduces charge transfer. | mdpi.com |

| Tetrathiafulvalene (TTF) | 4,5,7-trinitro-9H-fluoren-9-one-2-carboxylic acid methyl ester | DFT | Absence of strong hydrogen bonding allows for more efficient charge transfer. | mdpi.com |

These theoretical investigations are crucial for understanding the structure-property relationships that govern the performance of organic semiconductors. iieta.org

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their physical, chemical, or biological properties. These models, once validated, can be used to predict the properties of new, unsynthesized molecules, thereby accelerating the materials discovery process.

Correlation Between Chemical Structure and Optoelectronic Performance

In the field of organic electronics, QSPR models are developed to correlate molecular descriptors with key optoelectronic properties such as energy levels (HOMO/LUMO), bandgaps, and device efficiencies. nih.govaip.org For fluorene-based materials and their analogs, QSPR can guide the design of new compounds for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). mdpi.commdpi-res.com

A typical QSPR study involves several steps:

Data Set Collection: A set of molecules with experimentally measured optoelectronic properties is compiled. For example, a series of fluorene-based polymers with known power conversion efficiencies (PCE) in solar cells.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies from DFT). arxiv.org

Model Building: Statistical methods or machine learning algorithms are used to build a mathematical model that links a subset of the most relevant descriptors to the property of interest. aip.org

Validation: The model's predictive power is rigorously tested using internal and external validation techniques. nih.gov

For example, QSPR models have been successfully developed for fullerene derivatives used as acceptors in polymer solar cells. nih.govresearchgate.net These models established a relationship between calculated molecular descriptors and the experimental PCE. nih.gov The validated QSPR model was then used to predict the PCE for novel, computationally designed fullerene derivatives, identifying promising candidates for synthesis. nih.govresearchgate.net The optoelectronic properties of the most promising candidates were then further investigated using more computationally intensive DFT and time-dependent DFT (TD-DFT) calculations to verify their potential. nih.govmdpi-res.com

Similarly, statistical analysis of a large database of non-fullerene acceptors (NFAs) has been used to identify the structural features that lead to strong light absorption. arxiv.org This approach, which is a form of QSPR, found that highly absorbing NFAs typically have planar, linear, and fully conjugated backbones. arxiv.org Such insights are directly applicable to the design of new fluorene-based materials, suggesting that modifications to the this compound scaffold should aim to enhance planarity and extend the π-conjugated system to improve optoelectronic performance.

The table below shows examples of molecular descriptors that are often correlated with optoelectronic performance in QSPR studies.

| Descriptor Type | Example Descriptors | Relevance to Optoelectronic Properties |

| Quantum-Chemical | HOMO Energy, LUMO Energy, HOMO-LUMO Gap | Relate to charge injection/extraction barriers, open-circuit voltage, and chemical stability. |

| Constitutional | Molecular Weight, Number of Aromatic Rings | Influence processability, solubility, and film morphology. |

| Topological | Wiener Index, Balaban J index | Describe molecular size, shape, and degree of branching, affecting intermolecular interactions. |

| Geometrical | Molecular Surface Area, Molecular Volume, Ovality | Impact molecular packing, solubility, and thin-film morphology. |

By applying these QSPR methodologies, researchers can screen virtual libraries of this compound analogs and prioritize the synthesis of those with the highest predicted performance, making the development of new optoelectronic materials more efficient.

Reactivity and Mechanistic Studies of 4 Methyl 9h Fluorene Transformations

Reactivity at the 9-Position Methylene (B1212753) Carbon and its Derivatives

The methylene bridge at the 9-position of the fluorene (B118485) scaffold is a site of significant reactivity. The protons on this carbon are acidic (pKa of 9H-fluorene is 22.6 in DMSO) due to the ability of the resulting fluorenyl anion to be stabilized by delocalization across the aromatic system. wikipedia.org This acidity allows for deprotonation by a suitable base to form a stable, aromatic carbanion, which presents as an intensely colored species. wikipedia.orgwikipedia.org This fluorenyl anion is a potent nucleophile and readily reacts with various electrophiles at the 9-position. wikipedia.org

This reactivity is exploited in the synthesis of 9,9-disubstituted fluorene derivatives. Common reactions include alkylation using alkyllithium reagents or under phase-transfer catalysis conditions. aau.edu.et For instance, the reaction of fluorene with paraformaldehyde under basic conditions yields 9,9-bis(hydroxymethyl)fluorene, which can be further functionalized. Similarly, the Blanc chloromethylation, an electrophilic aromatic substitution using formaldehyde (B43269) and HCl, can introduce a chloromethyl group at the 9-position, creating a reactive site for subsequent nucleophilic substitution reactions. The reactivity at the C9 position is so pronounced that it is often the first site to react, and in many synthetic strategies, this position is intentionally substituted to prevent unwanted side reactions or oxidation. researchgate.net

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. total-synthesis.comnumberanalytics.com The reaction proceeds through a two-step mechanism involving the formation of a cationic intermediate known as a sigma complex or arenium ion. numberanalytics.com The existing substituents on the aromatic ring significantly influence both the rate of reaction and the position of the new substituent (regioselectivity). total-synthesis.com

The Friedel-Crafts acetylation of 9H-fluorene is a well-studied electrophilic aromatic substitution that serves as an effective method for preparing acetylated fluorene derivatives. researchgate.netumich.edu When 9H-fluorene is subjected to Friedel-Crafts acetylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride, a mixture of isomeric products can be formed. researchgate.net

Research into the selectivity of this reaction has shown that the distribution of products is influenced by factors such as the solvent, temperature, and reaction time. researchgate.netresearchgate.net Monoacetylation of 9H-fluorene typically yields a mixture of 2-acetyl-9H-fluorene and 4-acetyl-9H-fluorene. researchgate.netresearchgate.net Studies have shown that the 2-acetyl isomer is often the major product. researchgate.net The formation of these specific isomers can be explained by considering the directing effects of the existing benzene (B151609) ring and the methylene bridge, as well as the relative stability of the intermediate sigma complexes. Computational studies using DFT have been employed to rationalize the observed product distribution, suggesting that the reaction is, at least in part, kinetically controlled. researchgate.netresearchgate.net In some cases, such as when using carbon disulfide as a solvent, minor amounts of the 2,7-diacetyl-9H-fluorene can also be formed during monoacetylation. researchgate.net For the synthesis of 4-acetyl-9H-fluorene specifically, careful control of reaction conditions is necessary to optimize its yield from the isomeric mixture. researchgate.netrsc.org

Table 1: Effect of Solvent on Friedel-Crafts Acetylation of 9H-Fluorene Data extracted from studies on the selectivity of the Friedel-Crafts acetylation of 9H-fluorene. researchgate.net

| Solvent | Temperature (°C) | Major Monoacetyl Product |

|---|---|---|

| Chloroalkanes (e.g., DCE) | 25 | 2-acetyl-9H-fluorene |

| Nitromethane | 25 | 2-acetyl-9H-fluorene |

| Carbon Disulfide | Reflux | 2-acetyl-9H-fluorene |

Oxidation Reaction Mechanisms and Kinetics

The oxidation of fluorene and its derivatives, particularly at the reactive C9 methylene bridge, has been the subject of numerous kinetic and mechanistic studies. The primary product of this oxidation is the corresponding ketone, 9H-fluorenone. uib.noias.ac.inias.ac.innih.gov

The oxidation of fluorene to 9H-fluorenone can be achieved using various oxidizing agents. uib.no One well-documented method is the oxidation by alkaline potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]). ias.ac.inias.ac.insciprofiles.comsciencepublishinggroup.com This reaction is typically conducted in an aqueous organic solvent mixture, such as aqueous acetonitrile (B52724) or an organic alkaline medium. ias.ac.inias.ac.insciprofiles.com The stoichiometry of the reaction between fluorene and hexacyanoferrate(III) has been determined to be 1:4, with 9H-fluorenone being the identified final product. ias.ac.inias.ac.in Other oxidizing systems, such as potassium permanganate (B83412) in alkaline or acidic media, have also been shown to effectively convert fluorenes to their corresponding 9-fluorenone (B1672902) derivatives. sciencepublishinggroup.comscispace.comscirp.org The general observation is that the methylene group at the 9-position is readily oxidized to a carbonyl group. uib.noresearchgate.net

Kinetic studies of the oxidation of fluorene by alkaline hexacyanoferrate(III) have provided significant insight into the reaction mechanism. ias.ac.insciprofiles.comsciencepublishinggroup.com These studies, often performed under pseudo-first-order conditions, reveal that the reaction is first order with respect to the oxidant [hexacyanoferrate(III)] and the substrate [fluorene]. ias.ac.inias.ac.in The reaction also shows a fractional or unity dependence on the concentration of the hydroxide (B78521) ion [OH⁻]. ias.ac.insciprofiles.comsciencepublishinggroup.com

The proposed mechanism involves the formation of a 1:1 intermediate complex between the fluorene substrate and the active species of the oxidant in a pre-equilibrium step. sciprofiles.comsciencepublishinggroup.comsciencepublishinggroup.com This is followed by the slow, rate-determining step where the intermediate decomposes to form products. sciencepublishinggroup.com The observation that the addition of hexacyanoferrate(II), the reduced form of the oxidant, retards the reaction rate supports a mechanism involving a pre-equilibrium. ias.ac.inias.ac.in Based on these kinetic observations, a rate law can be derived. For the alkaline hexacyanoferrate(III) oxidation, the mechanism suggests the deprotonation of fluorene by the alkali to form the fluorenyl anion, which then interacts with the oxidant. ias.ac.in The mechanism is believed to proceed via free radicals, not through a 9-fluorenol intermediate. ias.ac.in

Key Kinetic Observations for Fluorene Oxidation by Alkaline Hexacyanoferrate(III): ias.ac.inias.ac.insciprofiles.comsciencepublishinggroup.com

First-order dependence on [Oxidant]

First-order or fractional-first-order dependence on [Fluorene]

Fractional-first-order or unity dependence on [OH⁻]

Retardation of the rate by the reduced product [Hexacyanoferrate(II)]

Formation of an intermediate complex

Nucleophilic Substitution Reactions and Synthetic Utility

The fluorene core, particularly when functionalized at the 9-position, is a valuable scaffold for synthetic chemistry, allowing for a variety of nucleophilic substitution reactions. The introduction of a good leaving group at the C9 position, such as a halogen, makes it an excellent electrophilic site for nucleophilic attack.

For example, 9-(chloromethyl)-9H-fluorene, synthesized via chloromethylation, readily undergoes nucleophilic substitution, allowing for the introduction of various functional groups. Similarly, derivatives like 9,9-bis(methoxymethyl)-9H-fluorene can have the methoxymethyl groups substituted. evitachem.com The fluorenyl anion itself, generated by deprotonating the 9-position, is a strong nucleophile that can participate in SN2 reactions with primary alkyl halides, leading to C-alkylation at the 9-position. siue.edu This reactivity is fundamental to the synthesis of the vast array of 9-substituted and 9,9-disubstituted fluorene derivatives used in materials science and medicinal chemistry. aau.edu.etsmolecule.comthieme-connect.de The ability to perform these substitutions allows for the fine-tuning of the electronic and photophysical properties of fluorene-based molecules.

Identification and Characterization of Reactive Intermediate Species

The transformation of 4-methyl-9H-fluorene can proceed through various reactive intermediates, the nature of which is often dictated by the reaction conditions and the reagents employed. Understanding these transient species is crucial for elucidating reaction mechanisms and controlling product outcomes. Key intermediates that have been identified or proposed in the reactions of fluorene derivatives include carbene-like species and organometallic catalytic intermediates.

Carbene-like intermediates, specifically metal-carbenes, have been implicated in the synthesis of chiral fluorenes. researchgate.net For instance, the asymmetric C-H insertion of an in-situ generated metal-carbene intermediate is a key step in certain synthetic routes. researchgate.net In a study by Xu, Yu, and co-workers, diaryl diazo compounds were used as carbene precursors in the presence of a rhodium catalyst, Rh₂(S-TFPTTL)₄, to generate chiral fluorenes. researchgate.net This reaction proceeds via an intramolecular asymmetric donor/donor metal-carbene insertion into a C(sp²)-H bond. researchgate.net

Another approach involves a dual-carbene/alkyne metathesis process, which also generates a metal-carbene intermediate with transient axial chirality. researchgate.net While a direct multistep pathway involving a carbene-like intermediate was considered in the reaction of 9-bromofluorene (B49992) with TDAE (tetrakis(dimethylamino)ethylene) and an aldehyde, experimental evidence did not support its formation. mdpi.com An attempt to trap the proposed carbene using cyclohexene (B86901) did not yield the expected cyclopropane (B1198618) adduct, suggesting an alternative mechanism is likely at play in that specific transformation. mdpi.com

The formation of carbene intermediates is often inferred from the products obtained. For example, cross-coupling reactions using thioureas or thioamides as carbene precursors have been developed for C-C bond formation. nih.gov These reactions proceed through the in-situ generation of palladium-carbene complexes via desulfurization. nih.gov